molecular formula C12H13N3O4S B10996662 methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate

methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate

Cat. No.: B10996662
M. Wt: 295.32 g/mol
InChI Key: SOTCQPYCEJRLMP-UHFFFAOYSA-N
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Description

Methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 3-methyl group at position 3, a keto group at position 5, and a beta-alaninate methyl ester moiety at position 4.

The beta-alaninate methyl ester substituent distinguishes this compound from other thiazolo[3,2-a]pyrimidine derivatives.

Properties

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

methyl 3-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoate

InChI

InChI=1S/C12H13N3O4S/c1-7-6-20-12-14-5-8(11(18)15(7)12)10(17)13-4-3-9(16)19-2/h5-6H,3-4H2,1-2H3,(H,13,17)

InChI Key

SOTCQPYCEJRLMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often include the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for thiazolo[3,2-a]pyrimidine derivatives may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium perm

Biological Activity

Methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC12H14N4O3S
Molecular Weight286.33 g/mol
IUPAC NameThis compound
CAS NumberNot available

Research indicates that thiazolopyrimidine derivatives, including this compound, exhibit various biological activities through multiple mechanisms:

  • Antitumor Activity : Thiazolopyrimidines have shown significant inhibitory effects on cancer cell proliferation by inducing apoptosis and disrupting mitotic processes. For instance, related compounds have been identified as potent inhibitors of kinesin spindle protein (KSP), leading to cell cycle arrest and subsequent cell death in cancer cells .
  • Antimicrobial Properties : Compounds in this class have demonstrated antimicrobial activity against various bacterial strains. Studies have shown that thiazolopyrimidine derivatives exhibit bacteriostatic effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways by inhibiting the activation of NF-kappa-B and other transcription factors involved in inflammatory responses .

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of a related thiazolopyrimidine derivative on human cancer cell lines. The compound was found to significantly inhibit cell growth and induce apoptosis through the activation of caspase pathways. The results suggest its potential as a lead compound for developing new anticancer agents .
  • Antimicrobial Activity : In vitro tests showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiazolopyrimidine derivatives:

Study ReferenceFindings
Identified structure–activity relationships indicating that modifications enhance antitumor potency.
Demonstrated significant antimicrobial activity against multiple pathogens with low toxicity profiles.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing thiazolo[3,2-a]pyrimidine structures exhibit antimicrobial activities. For instance, derivatives of thiazolo[3,2-a]pyrimidines have been synthesized and tested for their efficacy against various bacterial strains. In a study involving related compounds, significant antibacterial activity was observed against Gram-positive and Gram-negative bacteria, highlighting the potential of methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate in developing new antimicrobial agents .

Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives have also been studied for their anticancer properties. A case study demonstrated that certain derivatives showed promising results in inhibiting the proliferation of cancer cell lines. Specifically, compounds with similar structures exhibited IC50 values in the micromolar range against various cancer types . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, there is emerging evidence that thiazolo[3,2-a]pyrimidine-based compounds possess anti-inflammatory effects. A study reported that these compounds could inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound may be beneficial in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several thiazolo[3,2-a]pyrimidine derivatives and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited an MIC value of 0.25 µg/mL against S. aureus, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of related compounds demonstrated that certain thiazolo[3,2-a]pyrimidines could inhibit the growth of human breast cancer cells (MCF7). The compound was shown to induce apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (Reference) Core Structure Substituents at Position 6 Key Functional Groups Biological Activity (Reported)
Target Compound Thiazolo[3,2-a]pyrimidine Beta-alaninate methyl ester Amide, ester, keto Not reported (theoretical)
Ethyl 7-methyl-3-oxo-5-phenyl... () Thiazolo[3,2-a]pyrimidine Ethyl ester, 2,4,6-trimethoxybenzylidene Ester, benzylidene, keto Not specified; crystallographically studied
Ethyl (2Z)-2-(Aryl)-7-methyl-5-(3-nitrophenyl)... () Thiazolo[3,2-a]pyrimidine Ethyl ester, 3-nitrophenyl Nitro, ester, keto Antimicrobial (e.g., E. coli, S. aureus)
5-Amino-3-oxo-2,3,6,7-tetrahydro... () Thiazolo[3,2-a]pyridine Cyano Amino, cyano, keto Not reported; synthetic intermediate

Key Observations:

Substituent Effects on Solubility :

  • The beta-alaninate methyl ester in the target compound may improve aqueous solubility compared to ethyl ester derivatives (e.g., ) due to its polar amide linkage and zwitterionic nature .
  • Lipophilic groups like 2,4,6-trimethoxybenzylidene () or 3-nitrophenyl () reduce solubility but enhance crystallinity, as evidenced by single-crystal X-ray studies .

The cyano group in ’s derivative introduces a strong electron-withdrawing effect, altering the electron density of the thiazolo-pyridine core .

Conformational Flexibility :

  • The central pyrimidine ring in thiazolo[3,2-a]pyrimidines exhibits puckering (flattened boat conformation) with deviations up to 0.224 Å from the mean plane, as seen in . This puckering, quantified using Cremer-Pople parameters , influences molecular recognition and binding to biological targets .

Crystallographic and Hydrogen Bonding Analysis

  • Crystal Packing : Ethyl 7-methyl-3-oxo-5-phenyl... () forms chains via bifurcated C–H···O hydrogen bonds along the c-axis, with dihedral angles of 80.94° between the thiazolopyrimidine and benzene rings . This contrasts with the target compound, where the beta-alaninate group may participate in stronger N–H···O or O–H···O interactions, altering crystal morphology .
  • Hydrogen Bonding Patterns: highlights the role of graph set analysis in predicting molecular aggregation. The target compound’s amide and ester groups could generate D (donor) and A (acceptor) motifs, enhancing solubility or cocrystal formation .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for methyl N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-beta-alaninate?

  • Methodological Answer : Synthesis typically involves refluxing precursors (e.g., substituted pyrimidines or thiazole derivatives) with reagents like glacial acetic acid and acetic anhydride under controlled conditions. For example, similar thiazolo[3,2-a]pyrimidine derivatives were synthesized by refluxing a mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester, chloroacetic acid, and sodium acetate in a 1:1 acetic acid/anhydride mixture for 8–10 hours . Post-reaction, purification via recrystallization (e.g., ethyl acetate-ethanol) is critical to isolate high-purity crystals for structural validation.

Q. How is the crystal structure of this compound determined, and what conformational features are observed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The central pyrimidine ring in analogous compounds adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity. Key dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) and intermolecular interactions (C–H···O hydrogen bonds forming c-axis chains) are critical for stability and packing . Refinement using riding models for H-atoms (C–H = 0.93–0.98 Å) ensures accurate electron density mapping .

Advanced Research Questions

Q. How can researchers evaluate the antimicrobial activity of thiazolo[3,2-a]pyrimidine derivatives, and what methodological challenges arise?

  • Methodological Answer : Antimicrobial assays (e.g., MIC determination via broth dilution) are standard. For instance, derivatives with nitroaryl substituents showed enhanced activity due to electron-withdrawing effects . Challenges include:

  • Solubility : Poor aqueous solubility may require DMSO co-solvents, which can interfere with bacterial viability.
  • Structural Variability : Substituents like aryl groups (e.g., 3-nitrophenyl) significantly modulate activity, necessitating structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in biological activity data among structurally similar analogs?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects (e.g., electron-donating vs. withdrawing groups) on activity. For example, ethyl carboxylate derivatives exhibit varied antimicrobial potency depending on aryl group position .
  • Computational Modeling : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking may explain binding affinity disparities in target enzymes .
  • Crystallographic Overlays : Align SC-XRD structures to identify steric or conformational differences affecting interactions .

Q. How can the reactivity of the beta-alaninate moiety be exploited for functionalization or prodrug design?

  • Methodological Answer : The ester group in beta-alaninate derivatives is amenable to hydrolysis or aminolysis. For prodrugs, coupling with amines (e.g., ethanolamine) under basic conditions can enhance solubility or target specificity. Reaction monitoring via TLC or HPLC ensures controlled functionalization .

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